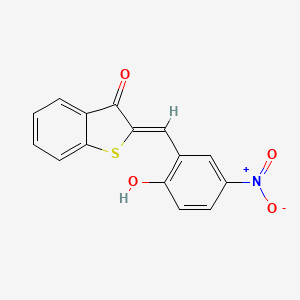

(2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one

Description

“(2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one” (CAS: 326611-00-1) is a heterocyclic organic compound featuring a benzothiophen-3(2H)-one core fused with a 2-hydroxy-5-nitrobenzylidene substituent. Its molecular formula is C₁₅H₉NO₄S, with a molecular weight of 299.30 g/mol . The compound adopts a Z-configuration at the exocyclic double bond, as confirmed by its IUPAC name and structural descriptors. Key identifiers include:

- InChIKey: PENIBPKELSMGQC-ZSOIEALJSA-N

- SMILES: S1C2C=CC=CC=2C(/C/1=C/C1C(=CC=C(C=1)N+[O-])O)=O

The nitro (-NO₂) and hydroxyl (-OH) groups on the benzylidene moiety contribute to its electronic properties, making it a candidate for applications in photochemistry, materials science, or medicinal chemistry.

Properties

Molecular Formula |

C15H9NO4S |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

(2Z)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-1-benzothiophen-3-one |

InChI |

InChI=1S/C15H9NO4S/c17-12-6-5-10(16(19)20)7-9(12)8-14-15(18)11-3-1-2-4-13(11)21-14/h1-8,17H/b14-8- |

InChI Key |

PENIBPKELSMGQC-ZSOIEALJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/S2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzo[b]thiophen-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The benzylidene moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-oxo-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one.

Reduction: Formation of 2-(2-hydroxy-5-aminobenzylidene)benzo[b]thiophen-3(2H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and nitro groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Key Observations :

Core Heterocycle: The target compound’s benzothiophenone core distinguishes it from benzophenone (e.g., BPOH-TPA ) and benzofuranone (e.g., compound ) derivatives. The sulfur atom in the thiophene ring enhances electron-withdrawing capacity compared to oxygen in furan or carbonyl groups in benzophenones.

Hydroxy groups in all compounds enable hydrogen bonding, influencing solubility and crystal packing.

Synthetic Routes: BPOH derivatives ( ) are synthesized via Suzuki-Miyaura coupling, leveraging boronic ester intermediates.

Electronic and Physicochemical Properties (Inferred)

Table 2: Hypothetical Property Comparison

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

- The nitro group likely reduces solubility in polar solvents compared to methoxy- or amine-substituted analogues.

- The benzothiophenone core may confer higher thermal stability due to extended aromaticity.

Biological Activity

(2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one is a complex organic compound belonging to the benzothiophene family. Its structure includes a benzothiophene core with hydroxy and nitro substituents that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

- Molecular Formula : C15H9NO4S

- Molecular Weight : 299.3 g/mol

- IUPAC Name : (2Z)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-1-benzothiophen-3-one

Synthesis

The synthesis of (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzothiophen-3(2H)-one in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions in an organic solvent like ethanol or methanol.

Antimicrobial Activity

Research indicates that (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one exhibits significant antimicrobial properties. In vitro studies show its effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound also demonstrates promising anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects on human lung cancer cells (A549), (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one exhibited an IC50 value of 10.5 µM, indicating strong antiproliferative effects .

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 10.5 |

| MCF-7 | 15.0 |

| HeLa | 12.3 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects may be attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation regulation.

Structure-Activity Relationship (SAR)

The unique combination of hydroxy and nitro groups in (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one enhances its biological activity compared to other benzothiophene derivatives. The hydroxy group facilitates hydrogen bonding with biological macromolecules, while the nitro group may participate in electron transfer processes, enhancing interaction with target enzymes and receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.